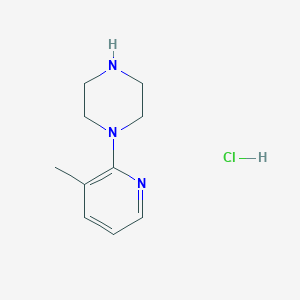![molecular formula C10H16O B2597194 (1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol CAS No. 10271-46-2](/img/structure/B2597194.png)
(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R,3R,6S,7S)-Tricyclo[52102,6]decan-3-ol is a complex organic compound characterized by its unique tricyclic structure This compound is notable for its rigid framework, which imparts distinct chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of reduction and cyclization steps to form the tricyclic core. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct stereochemistry of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput reactors and advanced purification techniques. Catalysts and solvents are carefully selected to optimize yield and purity. The scalability of the synthesis process is a critical factor in industrial applications, ensuring that large quantities of the compound can be produced efficiently.
化学反应分析
Types of Reactions
(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to convert ketones or aldehydes back to alcohols.
Substitution: Halogenation reactions, using reagents like thionyl chloride or phosphorus tribromide, can introduce halogen atoms into the molecule.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as halogenated tricyclic alcohols, ketones, and carboxylic acids.
科学研究应用
(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s rigid structure makes it useful in the study of enzyme-substrate interactions and protein folding.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism by which (1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol exerts its effects is often related to its ability to interact with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction cascades, metabolic pathways, and gene expression regulation.
相似化合物的比较
Similar Compounds
(1R,7S)-Bicyclo[5.2.0]nonan-4-one: Another tricyclic compound with a similar rigid structure.
(1S,6S)-2-Methylbicyclo[4.2.0]octan-3-one: Shares some structural features but differs in the arrangement of its rings.
Uniqueness
What sets (1R,2R,3R,6S,7S)-Tricyclo[52102,6]decan-3-ol apart is its specific stereochemistry and the resulting physical and chemical properties
属性
IUPAC Name |
(1R,2R,3R,6S,7S)-tricyclo[5.2.1.02,6]decan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-11H,1-5H2/t6-,7+,8-,9+,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBGUXADVFUERT-SQXHDICFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H]3[C@@H]2[C@@H](CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
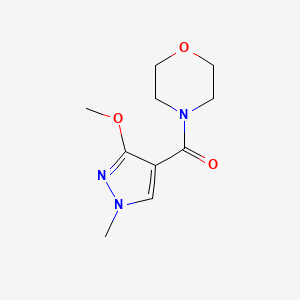
![N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-phenyloxane-4-carboxamide](/img/structure/B2597112.png)
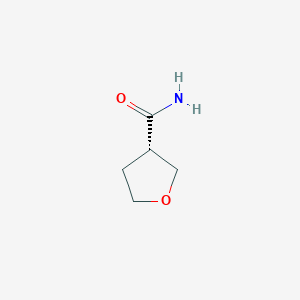
![3-[(3-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2597114.png)
![4-(2-Dimethylamino-ethyl)-[1,4]diazepan-5-one dioxalate](/img/structure/B2597115.png)
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2597116.png)
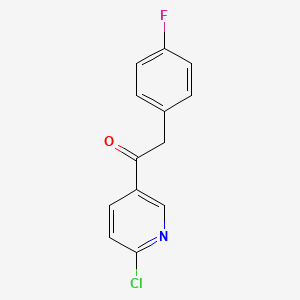
![N-(2,4-dimethylphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2597121.png)
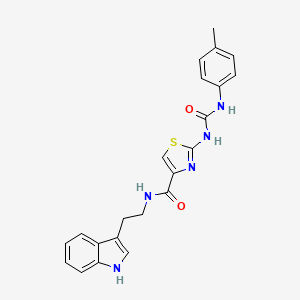
![N-(3,5-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2597127.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2597128.png)
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2597129.png)
![4-[3-(3-Chlorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2597130.png)
